

Application Notes and Protocols for 4-Butyl-2-methylaniline Derivatives

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Compound of Interest

Compound Name: *4-Butyl-2-methylaniline*

Cat. No.: *B126901*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for derivatives of **4-Butyl-2-methylaniline**, a versatile scaffold for the development of novel therapeutic agents. The primary focus is on its application in cancer research, specifically through the synthesis of acetamide and quinazoline derivatives that exhibit potent anti-cancer properties.

Introduction

4-Butyl-2-methylaniline serves as a crucial starting material for the synthesis of biologically active molecules. Its derivatives have shown significant promise in targeting key pathways involved in cancer cell proliferation and survival. This document will detail the applications of two main classes of derivatives: N-acetamide derivatives, exemplified by SMIP004-7, and 4-anilinoquinazoline derivatives.

Application 1: N-(4-butyl-2-methylphenyl)acetamide (SMIP004-7) as a Mitochondrial Complex I Inhibitor

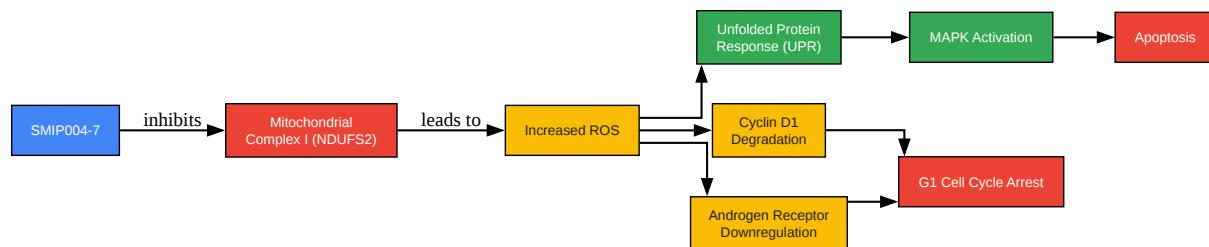
SMIP004-7, an N-acetamide derivative of **4-butyl-2-methylaniline**, is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition leads to mitochondrial disruption, increased oxidative stress, and ultimately, cancer cell death.[3][4][5] SMIP004-7 has demonstrated significant anti-tumor activity in preclinical models of prostate and breast cancer.[3]

Quantitative Data

Compound	Target	IC50	Cell Line	Antitumor Activity (in vivo)	Reference
SMIP004	-	3.53 μ M	LAPC4 (Prostate Cancer)	-	[3]
SMIP004-7	Mitochondrial Complex I	620 nM	LNCaP-S14 (Prostate Cancer)	Potent suppression of tumor growth	[3]
SMIP004-7	Mitochondrial Complex I	0.68 μ M	LAPC4 (Prostate Cancer)	Profound tumor inhibitory activity	[3]
Gefitinib	EGFR	3 μ M	A431 (Skin Epidermoid Carcinoma)	-	[6]
Compound 30	EGFR	3.5 μ M	A431 (Skin Epidermoid Carcinoma)	-	[6]
Compound 33	EGFR	3 μ M	A431 (Skin Epidermoid Carcinoma)	-	[6]
Compound 8a	EGFR/VEGF R-2	1.78 μ M	A431 (Human Carcinoma)	-	[7]
Compound 9a	Tubulin	25-682 nM	Various Cancer Cell Lines	57.0% tumor mass change (SM-7721 xenograft)	[8]

Signaling Pathway

The mechanism of action of SMIP004-7 involves the disruption of the mitochondrial electron transport chain, leading to a cascade of cellular events.



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Mechanism of SMIP004-7 induced apoptosis.

Experimental Protocols

Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004-7)

This protocol is adapted from general methods for the synthesis of N-arylacetamides.

Materials:

- **4-Butyl-2-methylaniline**
- Acetic anhydride
- Acetonitrile
- Water
- Sodium bicarbonate
- Standard laboratory glassware and purification equipment

Procedure:

- Dissolve **4-butyl-2-methylaniline** (1 equivalent) in a suitable solvent such as acetonitrile.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride (1.2 equivalents) to the cooled solution while stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Neutralize the solution with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(4-butyl-2-methylphenyl)acetamide.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

- Cancer cell lines (e.g., LNCaP-S14, LAPC4)
- Complete cell culture medium
- SMIP004-7 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Prepare serial dilutions of SMIP004-7 in complete cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of SMIP004-7. Include a vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Application 2: 4-Anilinoquinazoline Derivatives as Kinase Inhibitors

Derivatives of 4-anilinoquinazoline are a well-established class of kinase inhibitors used in cancer therapy. While direct synthesis from **4-butyl-2-methylaniline** is not widely reported, its structural features make it a viable starting material for novel analogs. The general structure allows for diverse substitutions on the aniline ring, which can be exploited to target various kinases like EGFR and VEGFR.^[7]

Experimental Workflow: Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.



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General synthetic workflow for 4-anilinoquinazolines.

Experimental Protocols

Protocol 3: General Synthesis of 4-(4-butyl-2-methylanilino)quinazoline Derivatives

This protocol provides a general procedure for the synthesis of 4-anilinoquinazoline derivatives, which could be adapted using **4-butyl-2-methylaniline**.

Materials:

- Substituted 2-aminobenzoic acid
- Formamide
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- **4-Butyl-2-methylaniline**
- Inert solvent (e.g., isopropanol, DMF)
- Base (e.g., triethylamine, diisopropylethylamine)
- Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of the Quinazolinone Intermediate

- Heat a mixture of the substituted 2-aminobenzoic acid and an excess of formamide at 120-140°C for 4-6 hours.

- Cool the reaction mixture and pour it into ice-water.
- Collect the precipitated solid by filtration, wash with water, and dry to yield the quinazolinone intermediate.

Step 2: Synthesis of the 4-Chloroquinazoline Intermediate

- Reflux the quinazolinone intermediate in an excess of thionyl chloride or with oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF for 2-4 hours.
- Remove the excess thionyl chloride or solvent under reduced pressure.
- Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the crude 4-chloroquinazoline intermediate.

Step 3: Synthesis of the Final 4-(4-butyl-2-methylanilino)quinazoline Derivative

- Dissolve the 4-chloroquinazoline intermediate and **4-butyl-2-methylaniline** (1-1.2 equivalents) in a suitable solvent such as isopropanol or DMF.
- Add a base (e.g., triethylamine) to the mixture.
- Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture and pour it into ice-water.
- Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final product.

Protocol 4: Kinase Inhibition Assay

Materials:

- Purified kinase (e.g., EGFR, VEGFR-2)
- Kinase substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)

- Kinase assay buffer
- Synthesized 4-anilinoquinazoline derivatives
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.
- In a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
- Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., measuring the amount of ADP produced).
- Measure the luminescence or fluorescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

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